3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid

Description

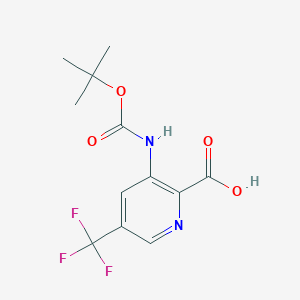

3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid is a pyridine derivative featuring three functional groups: a carboxylic acid at position 2, a trifluoromethyl (-CF₃) group at position 5, and a tert-butoxycarbonyl (BOC)-protected amino group at position 3. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging the BOC group for amine protection during reactions and the -CF₃ group for enhanced metabolic stability and lipophilicity .

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(20)17-7-4-6(12(13,14)15)5-16-8(7)9(18)19/h4-5H,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMBOGNVBWQNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601125063 | |

| Record name | 2-Pyridinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-62-1 | |

| Record name | 2-Pyridinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves multiple steps, starting with the appropriate pyridine derivative. One common approach is the reaction of 5-trifluoromethyl-pyridine-2-carboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

Reduction: The trifluoromethyl group is generally resistant to reduction, but the tert-butoxycarbonylamino group can be reduced under specific conditions.

Substitution: The pyridine ring can undergo nucleophilic substitution reactions, especially at the 2-position.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Reduced derivatives of the tert-butoxycarbonylamino group.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.

Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

A detailed comparison with structurally related compounds is presented below:

Functional Group Impact

- Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃):

The -CF₃ group (electron-withdrawing) enhances lipophilicity and metabolic stability, making the target compound more suitable for drug candidates compared to the methoxy analog, which is electron-donating and less lipophilic . - BOC Protection:

The BOC group in the target compound and the methoxy analog serves to protect the amine during synthesis, but its stability varies with scaffold. Piperidine-based BOC derivatives (e.g., ) may exhibit different deprotection kinetics compared to pyridine analogs.

Research Findings and Data

Solubility and Stability

- The target compound’s -CF₃ group reduces aqueous solubility compared to the methoxy analog, necessitating organic solvents (e.g., DMSO) for handling .

- BOC protection in pyridine derivatives is stable under basic conditions but susceptible to acidic cleavage, critical for controlled deprotection in synthesis.

Cost and Availability

- The methoxy analog (1g = $400) suggests the target compound may be even costlier due to fluorine incorporation challenges.

Regulatory and Environmental Considerations

Biological Activity

3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with biological macromolecules, mechanisms of action, and implications for drug development.

The compound's structure can be described as follows:

- Molecular Formula : C12H12F3N2O3

- Molecular Weight : 292.23 g/mol

- CAS Number : 1187055-61-3

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups, particularly those related to pyridine carboxylic acids, exhibit significant biological activities. The specific biological activities of this compound are summarized below:

Binding Affinity and Interaction with Biological Macromolecules

- Zn(II) Complexes : Studies have shown that complexes formed with this compound exhibit strong binding properties to biological macromolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). The binding constants for these interactions range from to L mol, indicating a high affinity for these biomolecules .

- Mechanism of Action : The binding processes are characterized as spontaneous, with thermodynamic parameters suggesting that hydrogen bonding and van der Waals forces play a significant role in the interaction dynamics. The N,O-chelating structure enhances binding efficacy, which is critical for potential therapeutic applications .

Case Studies

- TRPV1 Modulation : Related compounds have been evaluated for their ability to modulate the TRPV1 receptor, which is involved in pain sensation. A study identified a series of pyridinylpiperazine ureas as TRPV1 antagonists, providing insights into structure-activity relationships that could be relevant for optimizing the biological activity of this compound .

- Ferroptosis Induction : Recent investigations into similar heterocycles have demonstrated their ability to induce ferroptosis, a form of regulated cell death. Electrophilic compounds targeting specific proteins such as GPX4 have shown promise in cancer therapy, suggesting that derivatives of this pyridine compound might also possess similar cytotoxic properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H12F3N2O3 |

| Molecular Weight | 292.23 g/mol |

| Binding Constant (BSA) | L mol |

| CAS Number | 1187055-61-3 |

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid?

The synthesis of this compound typically involves sequential functionalization of the pyridine core. Key parameters include:

- Reagent Selection : Use of strong bases (e.g., LDA) for trifluoromethyl group introduction and tert-butoxycarbonyl (Boc) protection via esterification with tert-butyl alcohol and acid catalysts .

- Reaction Conditions : Temperature control during cyclization (e.g., maintaining −78°C for nucleophilic substitutions) and inert atmospheres to prevent Boc-group hydrolysis .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate high-purity intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and Boc-group integrity. NMR validates trifluoromethyl substitution .

- X-ray Diffraction (XRD) : SHELX software (SHELXL/SHELXD) resolves crystal structures, particularly for assessing steric effects of the bulky tert-butoxy group .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns of intermediates .

Q. How can researchers address purification challenges for intermediates with high hydrophobicity?

- Solvent Systems : Use polar aprotic solvents (e.g., DMF/DMSO) for solubility, followed by gradient elution in reverse-phase HPLC .

- Crystallization Optimization : Adjust solvent ratios (e.g., hexane/ethyl acetate) to enhance crystal lattice stability .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

- Modeling Approach : Apply the Colle-Salvetti correlation-energy formula to calculate electron density distributions, focusing on the electron-withdrawing trifluoromethyl group and Boc-protected amine .

- Local Kinetic-Energy Density : Analyze charge transfer between the pyridine ring and substituents to predict sites for electrophilic/nucleophilic attack .

Q. What strategies control regioselectivity during derivatization of the pyridine core?

- Directing Groups : Utilize the Boc-protected amino group to orient C-5 trifluoromethyl reactivity. For example, lithiation at C-4 can be directed by the electron-deficient trifluoromethyl group .

- Protection/Deprotection Cycles : Temporarily mask the amino group to enable selective functionalization at C-2 or C-6 positions .

Q. How should researchers handle reactive intermediates (e.g., acyl chlorides) during synthesis?

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.